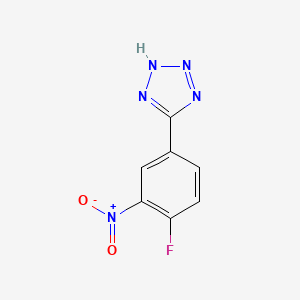

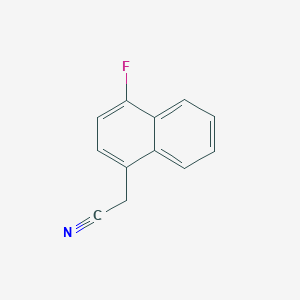

2-(4-Fluoronaphthalen-1-yl)acetonitrile

Vue d'ensemble

Description

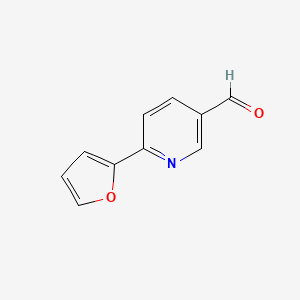

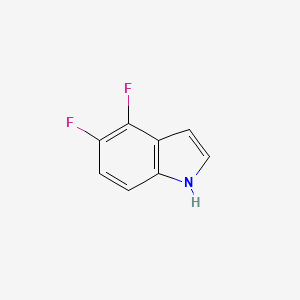

The compound 2-(4-Fluoronaphthalen-1-yl)acetonitrile is a fluorinated α-aminonitrile that has been synthesized and characterized through various analytical techniques. Although the provided papers do not directly discuss this exact compound, they provide insights into similar fluorinated acetonitrile compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related fluorinated acetonitrile compounds follows a 'green protocol', which suggests an environmentally friendly approach to chemical synthesis. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was characterized by elemental analysis, spectral analysis, and X-ray crystallography, indicating a detailed and comprehensive approach to understanding the synthesized compound .

Molecular Structure Analysis

X-ray crystallographic analysis has been used to determine the crystal structure of similar compounds, which often crystallize in specific space groups and have their structures solved by direct methods and refined to a high degree of accuracy . Theoretical calculations, such as DFT-B3LYP/6-311++G(d,p) methods, are also employed to obtain and analyze the equilibrium geometry of these molecules, providing a deeper understanding of their molecular structure .

Chemical Reactions Analysis

The reactivity of fluorinated acetonitrile compounds can be explained using various molecular descriptors. Reactivity surfaces are analyzed to understand the behavior of these molecules in chemical reactions. For example, molecular docking studies can be carried out to see how these molecules interact with enzymes, such as indoleamine 2,3-dioxygenase, which can provide insights into potential biological applications or interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated acetonitrile compounds include their spectroscopic characteristics, which are studied using techniques like FT-IR and NMR. These studies are complemented by theoretical calculations to match the experimental observations. The optical, electrochemical, thermal, and morphological properties are also investigated, often in the context of their potential use in devices like organic light-emitting diodes (OLEDs). For instance, the electroluminescence behavior of some fluorophores based on acetonitrile derivatives has been demonstrated, showing their potential for practical applications .

Applications De Recherche Scientifique

Enantioselective Sensing

- A chiral 1,8-diacridylnaphthalene-derived fluorosensor demonstrated enantioselective sensing for a broad variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids, with enantioselectivities up to 4.5 in acetonitrile, showcasing its potential in chiral analysis (Mei & Wolf, 2004).

Fluorescence Sensing of Anions

- Research on (E)-1-((2-hydroxynaphthalen-1-yl)methylene)semicarbazide indicated that it could serve as a receptor for various anions in acetonitrile, enhanced by excited state intramolecular proton transfer (ESIPT), demonstrating a method for anion detection through fluorescence titration (Hua, 2010).

Novel Fluorescent Schiff Base for Cu(II) Ion Sensing

- A study synthesized a novel fluorescent Schiff base, showing high selectivity against Cu+2 ions, indicating its utility as a fluorescence sensor for copper ions in various solvents, including acetonitrile (Yıldırım & Kaya, 2010).

OLED Applications

- Synthesis of 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores was researched for their optical, thermal, and electroluminescence properties, showing potential for OLED applications due to their high fluorescence quantum yield and good thermal stability (Muruganantham et al., 2019).

Antioxidant Activity of Thiazolidin-4-one Derivatives

- The synthesis of thiazolidin-4-one derivatives from 4-fluorobenzaldehyde and their promising antioxidant activity highlights the potential therapeutic applications of these compounds (El Nezhawy et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-fluoronaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWLZRAFDAJEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)

![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)